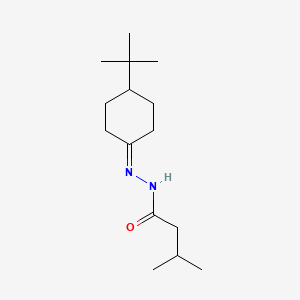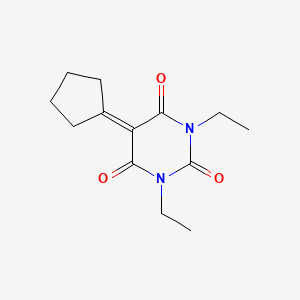![molecular formula C32H41NO2S B12467805 N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is a complex organic compound with a molecular formula of C30H35NO2S This compound is characterized by the presence of a benzylsulfanyl group, a phenylethyl group, and a decyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the benzylsulfanyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and thiophenol. The phenylethyl group can be added via a Friedel-Crafts alkylation reaction. Finally, the decyloxybenzamide moiety is formed through an amide coupling reaction between 4-(decyloxy)benzoic acid and the intermediate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylethyl derivatives .
Scientific Research Applications
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfanyl and amide groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-2-benzylsulfanylbenzamide
- N-(2-phenylethyl)-4-(decyloxy)benzamide
- N-(2-phenylethyl)-2-(phenylmethyl)thio-benzamide
Uniqueness
N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide is unique due to the combination of its benzylsulfanyl, phenylethyl, and decyloxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the decyloxy group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes .
Properties
Molecular Formula |
C32H41NO2S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
N-(2-benzylsulfanyl-2-phenylethyl)-4-decoxybenzamide |
InChI |
InChI=1S/C32H41NO2S/c1-2-3-4-5-6-7-8-15-24-35-30-22-20-29(21-23-30)32(34)33-25-31(28-18-13-10-14-19-28)36-26-27-16-11-9-12-17-27/h9-14,16-23,31H,2-8,15,24-26H2,1H3,(H,33,34) |
InChI Key |
LEFNMVWSTBIJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12467726.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide](/img/structure/B12467746.png)
![5-({3,5-Dichloro-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B12467749.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)




![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
